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molecular formula C8H10N2O B1586066 3-(Acetamidomethyl)pyridine CAS No. 22977-34-0

3-(Acetamidomethyl)pyridine

Cat. No. B1586066
M. Wt: 150.18 g/mol
InChI Key: KQZCRXVJXGYIFM-UHFFFAOYSA-N
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Patent
US09174978B2

Procedure details

Prepared according to Plater et al. Org. Biomol. Chem. 2009, 7, 1633. To a solution of pyridin-3-ylmethanamine (9.42 ml, 92 mmol) in water (103 ml) at 10° C. was added acetic anhydride (10.47 ml, 111 mmol), stirred at a rate where the internal temperature did not rise above 25° C. After an additional 18 h of stirring, the solution was concentrated in vacuo then co-evaporated with toluene (3×) to afford the title compound (14.22 g, quantitative) as a clear oil. LCMS: Rt=0.12 min, m/z=151.1 (M+1) Method 2m_acidic. 1H NMR (400 MHz, CDCl3) δ 8.49 (d, J=2.4 Hz, 2H) 7.65 (dd, J=7.8, 1.6 Hz, 1H) 7.30-7.24-(m, 1H) 6.59-6.49 (m, 1H) 4.43 (d, J=6.0 Hz, 2H) 2.02 (s, 3H).
Quantity
9.42 mL
Type
reactant
Reaction Step One
Quantity
10.47 mL
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH2:8])[CH:2]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9](=[O:11])[CH3:10])[CH:2]=1

Inputs

Step One
Name
Quantity
9.42 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CN
Name
Quantity
10.47 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
103 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred at a rate where the internal temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
did not rise above 25° C
STIRRING
Type
STIRRING
Details
After an additional 18 h of stirring
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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